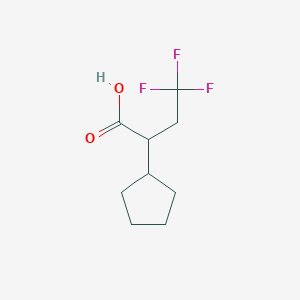

2-Cyclopentyl-4,4,4-trifluorobutanoic acid

Übersicht

Beschreibung

2-Cyclopentyl-4,4,4-trifluorobutanoic acid is a chemical compound with the molecular formula C9H13F3O2 . It has an average mass of 210.193 Da and a monoisotopic mass of 210.086761 Da . This compound holds immense potential for scientific research due to its unique properties, making it ideal for studying molecular interactions and designing new materials.

Synthesis Analysis

The synthesis of this compound or its derivatives involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H13F3O2 . Further details about the molecular structure can be obtained from specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Bioisostere Design

2-Cyclopentyl-4,4,4-trifluorobutanoic acid and its derivatives are valuable in asymmetric synthesis and as bioisosteres in drug design. The synthesis of enantiomerically pure derivatives, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, is crucial for their role as bioisosteres of leucine moiety in drug design. These compounds are synthesized through methods that involve recyclable chiral auxiliaries, alkylations, and selective catalytic reactions, highlighting their importance in creating biologically active compounds with specific configurations (Han et al., 2019) (Jiang et al., 2003).

Carboxylesterase Inhibition and Antioxidant Activity

The trifluoromethyl group in 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids confers selective inhibition properties against carboxylesterase enzymes, without significantly affecting structurally related cholinesterases. Additionally, these compounds exhibit high antioxidant activity, making them a new class of effective and selective carboxylesterase inhibitors with radical-scavenging capabilities (Khudina et al., 2019).

Fluorinated Polymers and Environmental Alternatives

This compound-related compounds play a significant role in the development of fluorinated polymers with short perfluorobutyl side chains. These polymers are synthesized to replace long-chain poly- and perfluoroalkyl substances due to environmental concerns. They exhibit outstanding water- and oil-repellent properties, making them potential candidates for nonstick and self-cleaning applications in various industries (Jiang et al., 2016).

Safety and Hazards

The safety data sheet for 4,4,4-Trifluorobutyric acid, a related compound, provides some insight into the potential hazards of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid . It may be corrosive to metals and cause severe skin burns and eye damage . It is advised to handle the compound with personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

2-cyclopentyl-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWOPGRCRQDHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

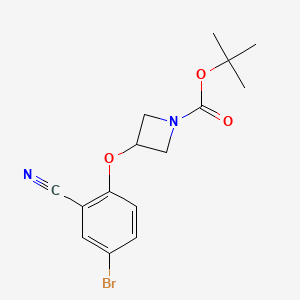

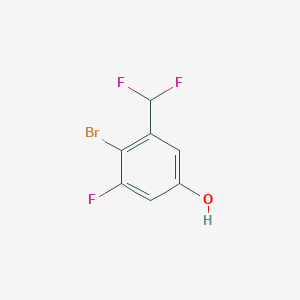

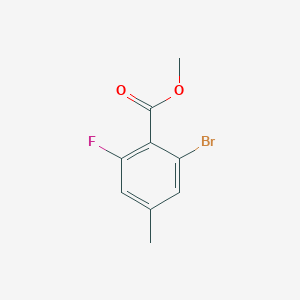

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)